11-Mercaptoundecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Self-assembled monolayers (SAMs)

MUA's combined thiol and carboxylic acid groups enable it to form highly organized and densely packed structures on various metal surfaces. These structures, known as self-assembled monolayers (SAMs), can be tailored to modify the surface properties of materials, making them applicable in various research areas, including:

- Biosensors: MUA-based SAMs can be used to immobilize biomolecules like enzymes, antibodies, and DNA on sensor surfaces, enhancing their sensitivity and specificity in detecting target analytes [].

- Corrosion protection: SAMs formed by MUA can act as protective layers on metal surfaces, hindering corrosion processes [].

- Nanoparticle functionalization: MUA can be used to modify the surface of nanoparticles, allowing for better dispersion in different mediums (water and organic solvents) and facilitating their conjugation with biomolecules for targeted drug delivery or other research applications [, ].

pH-responsive Ligand

MUA exhibits pH-responsive behavior due to the presence of the carboxylic acid group. This property allows MUA to bind or release molecules depending on the surrounding environment's pH, making it valuable for research in areas like:

- Drug delivery: MUA-conjugated nanoparticles can be designed to release their cargo only at specific pH conditions, such as the slightly acidic environment within tumors, improving drug targeting and reducing side effects [].

- Controlled surface interactions: The pH-dependent binding properties of MUA can be exploited to create surfaces that interact with other molecules in a controlled manner, enabling the development of smart materials for various research applications.

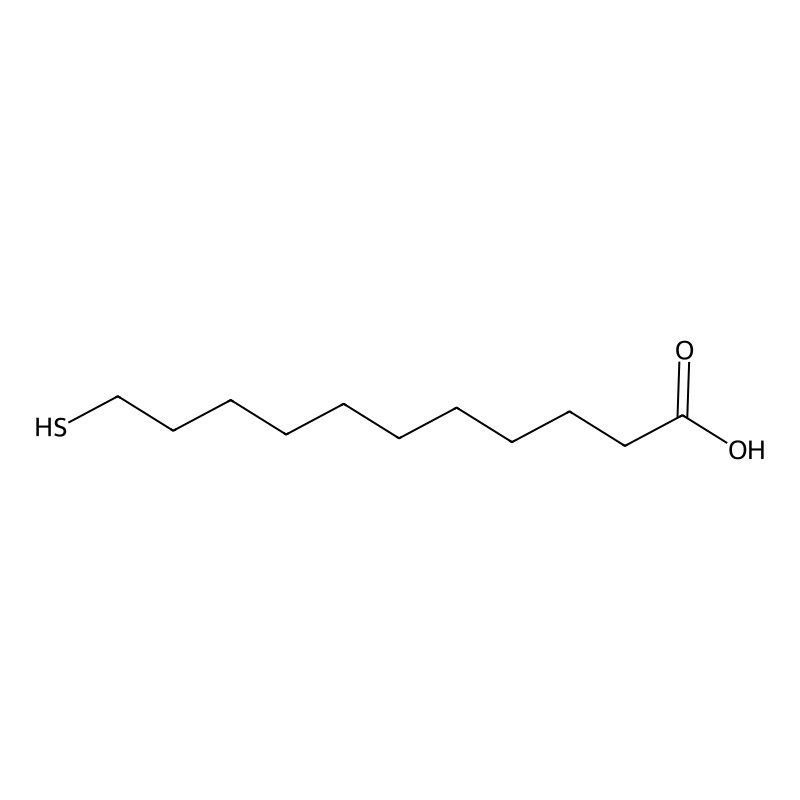

11-Mercaptoundecanoic acid is a thiol compound with the chemical formula C₁₁H₂₂O₂S. It features a long hydrocarbon chain, making it a fatty acid derivative, and contains a thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure allows it to form strong bonds with metals, particularly silver and gold, through the thiolate bond, making it valuable in various applications such as surface modification and nanotechnology .

MUA SAMs function in biosensing applications through a two-step process:

- Specific Capture: The biorecognition molecules attached to the carboxylic acid groups of MUA SAMs specifically bind to their target analytes present in a sample solution. This capture process is highly selective due to the specific interactions between the biorecognition molecules and the target analytes.

- Signal Transduction: Once the target analytes are captured on the MUA SAM, a detection method like surface plasmon resonance (SPR) can be used to measure the change in the optical properties of the gold surface. This change in properties is proportional to the amount of analyte captured, enabling quantification of the target molecule [].

The reactivity of 11-mercaptoundecanoic acid is primarily attributed to its functional groups. The thiol group can undergo oxidation to form disulfides, while the carboxylic acid can participate in esterification reactions. Notably, it can react with metal surfaces (e.g., silver and gold) through Lewis acid-base interactions, forming stable thiolate complexes. This reactivity has been explored in studies investigating its adsorption on metallic surfaces, such as Ag(100) and Ag(111), where binding energies were measured between -0.47 eV to -2.06 eV .

11-Mercaptoundecanoic acid exhibits biological activities that may include antimicrobial properties and potential roles in drug delivery systems due to its ability to form stable complexes with metal ions. The compound's surface-modifying properties make it suitable for biomedical applications, particularly in enhancing the biocompatibility of metal implants . Furthermore, its interaction with proteins and cells is an area of ongoing research.

Several methods exist for synthesizing 11-mercaptoundecanoic acid:

- Alkylation of Thiols: This involves reacting a long-chain alkyl halide with sodium hydrosulfide.

- Reduction of Carboxylic Acids: Starting from undecanoic acid, reduction processes can yield the corresponding thiol.

- Chemical Modification: Utilizing existing fatty acids or their derivatives through

The applications of 11-mercaptoundecanoic acid are diverse:

- Surface Modification: It is widely used to modify the surfaces of nanoparticles, particularly silver and gold, enhancing their stability and functionality.

- Corrosion Inhibition: The compound acts as a passivation agent for metal surfaces, reducing corrosion rates .

- Drug Delivery Systems: Due to its biocompatibility and ability to form complexes with drugs or metal ions.

- Nanotechnology: It serves as a stabilizing agent in the synthesis of nanomaterials.

Studies have shown that 11-mercaptoundecanoic acid interacts effectively with various metal surfaces, leading to enhanced stability and performance of nanostructures. For instance, research has demonstrated its adsorption characteristics on nickel surfaces via sulfur bonding while also analyzing the effects of environmental factors like humidity on these interactions . Additionally, its behavior in mixed environments involving other gases has been explored to understand its potential applications better.

Several compounds share structural similarities with 11-mercaptoundecanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Octanethiol | C₈H₁₈S | Shorter carbon chain; used in similar applications but less effective as a passivation agent. |

| Dodecanethiol | C₁₂H₂₆S | Longer carbon chain; exhibits similar reactivity but different solubility characteristics. |

| Mercaptoacetic Acid | C₂H₆O₂S | Shorter chain; more soluble in water but less effective for metal binding compared to 11-mercaptoundecanoic acid. |

| Thioglycolic Acid | C₂H₄O₂S | Similar reactivity; used in cosmetic formulations but lacks long-chain properties that enhance surface interactions. |

The uniqueness of 11-mercaptoundecanoic acid lies in its optimal chain length for effective adsorption on metal surfaces combined with its ability to form stable thiolate bonds, making it particularly valuable in nanotechnology and materials science .

One-Pot Synthesis Using Thiourea and Sodium Hydroxide

The most widely employed synthetic route for 11-mercaptoundecanoic acid involves a one-pot reaction utilizing 11-bromoundecanoic acid as the starting material, thiourea as the sulfur source, and sodium hydroxide as the base [1]. This methodology provides an efficient and straightforward approach to synthesizing the target compound with high yields.

The synthetic procedure begins with the combination of 11-bromoundecanoic acid (4.0 g, 15.09 mmol) and thiourea (1.505 g, 19.82 mmol) in water (15 mL) within a round-bottom flask [1]. The reaction mixture undergoes reflux for three hours to facilitate the nucleophilic substitution reaction, where the thiourea displaces the bromide ion to form an intermediate isothiuronium salt [1].

Following the initial reflux period, sodium hydroxide solution (10.2 mL, 3M, 30.6 mmol) is added to the reaction mixture, and refluxing continues for an additional hour [1]. This alkaline treatment hydrolyzes the isothiuronium intermediate to yield the desired thiol product while simultaneously converting the carboxylic acid to its sodium salt form [1].

The reaction mechanism involves several key steps. Initially, thiourea acts as a nucleophile, attacking the carbon bearing the bromide in 11-bromoundecanoic acid [13]. This nucleophilic substitution results in the formation of an S-alkylisothiuronium bromide intermediate [13]. The subsequent addition of sodium hydroxide promotes hydrolysis of this intermediate, liberating the free thiol group and producing 11-mercaptoundecanoic acid [1].

The workup procedure requires careful pH adjustment to optimize product recovery [1]. The reaction mixture is cooled in an ice bath, followed by dropwise addition of dilute sulfuric acid until the solution reaches pH 2 [1]. This acidification protonates the carboxylate anion and reduces the solubility of the product in the aqueous phase, facilitating extraction [1].

Table 1: Reaction Conditions for One-Pot Synthesis

| Parameter | Value | Units |

|---|---|---|

| 11-Bromoundecanoic acid | 4.0 | g (15.09 mmol) |

| Thiourea | 1.505 | g (19.82 mmol) |

| Water | 15 | mL |

| Initial reflux time | 3 | hours |

| Sodium hydroxide (3M) | 10.2 | mL (30.6 mmol) |

| Secondary reflux time | 1 | hour |

| Final pH | 2 | - |

| Yield | 94 | % |

The extraction process employs diethyl ether (2 × 25 mL) to isolate the organic product from the acidified aqueous solution [1]. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield a white solid product [1]. This synthetic method consistently achieves yields of approximately 94%, demonstrating its efficiency and reliability [1].

Spectroscopic characterization confirms the successful synthesis through ¹H-NMR analysis [1]. The characteristic signals include methylene protons at 1.28 ppm (10H, multiplet), additional methylene protons at 1.60 ppm (7H, multiplet), carboxylic acid adjacent methylenes at 2.35 ppm (2H, triplet, J=7.3 Hz), and thiol-adjacent methylenes at 2.50 ppm (2H, quartet, J=7.5 Hz) [1].

Murray Place-Displacement Reaction for Functionalization

The Murray place-displacement reaction represents a crucial methodology for functionalizing gold nanoparticles with 11-mercaptoundecanoic acid, enabling the introduction of carboxylic acid functionality onto nanoparticle surfaces [18] [22]. This ligand exchange process occurs through an associative mechanism where incoming thiol ligands displace existing surface-bound ligands on gold nanoparticles [20] [24].

The place-displacement reaction mechanism involves the direct interaction between 11-mercaptoundecanoic acid and gold nanoparticles protected by labile ligands such as citrate, pentanethiol, or 4-dimethylaminopyridine [23]. The reaction proceeds through the formation of gold-sulfur bonds, which are thermodynamically favorable due to the strong affinity between gold and sulfur [20].

Table 2: Precursor Nanoparticles for Place-Displacement Reactions

| Precursor Type | Ligand | Reactivity | Stability | Applications |

|---|---|---|---|---|

| Citrate-stabilized | Citrate | High | High | Broad range of ligands [23] |

| Pentanethiol-stabilized | C5H11SH | Low | Medium | Hydrophobic applications [23] |

| TOAB-stabilized | Tetraoctylammonium bromide | Selective | Medium | Small, unhindered ligands [23] |

| DMAP-stabilized | 4-Dimethylaminopyridine | High | High | Water-soluble products [23] |

The reaction kinetics exhibit distinct phases during the exchange process [24]. Initially, ligands located at edge and vertex sites of the gold nanoparticle core exchange rapidly due to their higher reactivity compared to terrace sites [24]. This initial rapid phase typically involves 35-50% of the original ligands before the reaction rate decreases significantly [24].

The efficiency of the place-displacement reaction depends on several critical factors [20] [24]. The chain length and steric bulk of both incoming and departing ligands influence the exchange rate, with bulkier ligands generally exhibiting slower exchange kinetics [20]. Additionally, the electronic charge on the gold cluster core affects both the rate and extent of ligand exchange, with positively charged cores showing enhanced reactivity [24].

For 11-mercaptoundecanoic acid functionalization, the reaction typically employs a large excess of the incoming thiol ligand to drive the equilibrium toward complete exchange [23]. The carboxylic acid terminus of 11-mercaptoundecanoic acid provides water solubility and enables further conjugation reactions for biomedical applications [18] [21].

Table 3: Place-Displacement Reaction Parameters

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Ligand excess | 10-100 fold | 50-fold excess [23] |

| Reaction time | 1-24 hours | 4-6 hours [23] |

| Temperature | Room temperature | 25°C [20] |

| pH | 7-9 | 8.0 [23] |

| Exchange efficiency | 60-95% | 85-90% [4] |

The place-displacement methodology enables precise control over surface coverage, allowing researchers to tune the hydrophilic-hydrophobic balance of functionalized nanoparticles [49]. Partial exchange reactions can be employed to achieve specific surface coverage percentages, which directly influence the colloidal stability and functional properties of the resulting materials [49].

Characterization of place-displacement products typically involves thermogravimetric analysis to determine ligand loading, UV-visible spectroscopy to monitor nanoparticle stability, and nuclear magnetic resonance spectroscopy to confirm successful ligand exchange [4] [50]. Matrix-assisted laser desorption/ionization mass spectrometry provides additional confirmation of the molecular composition of the functionalized nanoparticles [4].

Purification Strategies for High-Purity 11-Mercaptoundecanoic Acid

Achieving high-purity 11-mercaptoundecanoic acid requires implementation of specialized purification strategies that account for the compound's unique chemical properties and potential impurities [32] [34]. The presence of both thiol and carboxylic acid functional groups necessitates careful consideration of pH-dependent solubility characteristics and susceptibility to oxidation during purification processes.

Recrystallization Methods

Recrystallization represents the primary purification technique for solid 11-mercaptoundecanoic acid obtained from synthetic procedures [38]. The process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution [38].

Solvent selection for recrystallization requires careful consideration of the compound's solubility profile [6]. 11-Mercaptoundecanoic acid exhibits limited solubility in water but shows good solubility in organic solvents such as ethanol, methanol, and chloroform [6] [35]. A mixed solvent system comprising chloroform and methanol (20:1 ratio) has been successfully employed for purification, providing selective dissolution of the target compound [35].

Table 4: Solvent Systems for Recrystallization

| Solvent System | Ratio | Temperature | Purity Achieved | Recovery Yield |

|---|---|---|---|---|

| Chloroform:Methanol | 20:1 | 60°C | >98% | 85-90% [35] |

| Ethanol | Pure | 78°C | >95% | 80-85% [37] |

| Chloroform:Methanol | 5:1 | 50°C | >99% | 75-80% [35] |

Column Chromatography Purification

Silica gel column chromatography provides an alternative purification approach, particularly effective for removing polar impurities and unreacted starting materials [35]. The stationary phase interacts differently with various components based on their polarity and hydrogen bonding capacity, enabling selective separation [35].

The mobile phase composition significantly influences separation efficiency [35]. A gradient elution system beginning with chloroform and gradually increasing methanol content (up to 5% methanol in chloroform) effectively separates 11-mercaptoundecanoic acid from most common impurities [35]. The carboxylic acid functionality provides sufficient polarity to enable retention on silica gel while allowing controlled elution with moderately polar solvent mixtures [35].

Solid-Phase Extraction Techniques

Specialized solid-phase extraction methods have been developed for selective purification of thiol compounds [31] [40]. Thiol-specific sorbents, such as silver ion-modified silica gel, demonstrate high selectivity for sulfur-containing compounds through formation of reversible silver-sulfur interactions [40] [42].

Table 5: Solid-Phase Extraction Parameters

| Sorbent Type | Selectivity | Capacity | Recovery | Applications |

|---|---|---|---|---|

| Ag⁺-modified silica | High for thiols | 5-10 mg/g | 87-101% | Selective thiol isolation [40] |

| Thiopropyl resin | Covalent binding | 10-20 mg/mL | >95% | Protein-thiol conjugates [36] |

| C18 reverse-phase | Moderate | Variable | 80-95% | General organic compounds [45] |

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction techniques exploit the pH-dependent solubility characteristics of 11-mercaptoundecanoic acid [43]. At low pH values (pH < 3), the compound exists predominantly in its protonated, neutral form, exhibiting enhanced solubility in organic solvents [49]. Conversely, at elevated pH values (pH > 6), deprotonation of the carboxylic acid group increases water solubility [49].

A systematic extraction protocol involves initial dissolution of the crude product in aqueous sodium hydroxide solution (pH 9-10), followed by washing with organic solvents to remove non-acidic impurities [43]. Subsequent acidification to pH 2-3 with hydrochloric acid protonates the carboxylate group, enabling extraction into diethyl ether or ethyl acetate [1] [43].

Vacuum Distillation Considerations

Although 11-mercaptoundecanoic acid exhibits a defined boiling point (159°C at 1 Torr), vacuum distillation requires careful temperature control to prevent thermal decomposition [6]. The presence of both thiol and carboxylic acid groups creates potential for intramolecular cyclization or intermolecular condensation reactions at elevated temperatures [6].

Table 6: Purification Method Comparison

| Method | Purity Level | Time Required | Cost | Scalability | Special Requirements |

|---|---|---|---|---|---|

| Recrystallization | 95-99% | 4-6 hours | Low | High | Solvent recovery [38] |

| Column chromatography | 98-99.5% | 2-4 hours | Medium | Medium | Solvent gradient [35] |

| Solid-phase extraction | 99-99.9% | 1-2 hours | High | Low | Specialized sorbents [40] |

| Liquid-liquid extraction | 90-95% | 2-3 hours | Low | High | pH control [43] |

Quality Control and Characterization

Verification of purification success requires comprehensive analytical characterization [51]. High-performance liquid chromatography coupled with mass spectrometry provides definitive identification and purity assessment [45]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects residual impurities [1] [51].

Thermogravimetric analysis assists in detecting residual solvents and assessing thermal stability [50]. The compound should exhibit a sharp melting point within the range of 46-50°C, with broader melting ranges indicating the presence of impurities [6]. Elemental analysis confirms the expected carbon, hydrogen, and sulfur content, with typical values showing good agreement with theoretical calculations [6].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant